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Compound of Interest

Compound Name: 5,8-Difluorochroman-4-one

Cat. No.: B1428933

The chroman-4-one framework is a "privileged scaffold" in medicinal chemistry, forming the
core of numerous biologically active compounds.[1] Its rigid, bicyclic structure provides a
defined three-dimensional orientation for functional groups to interact with biological targets.
The strategic incorporation of fluorine atoms into this scaffold, as seen in 5,8-
Difluorochroman-4-one, represents a key tactic in modern drug design.[2] Fluorine's unique
properties—high electronegativity, small size, and the ability to form strong carbon-fluorine
bonds—can profoundly modulate a molecule's physicochemical and pharmacological profile.[3]
It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism,
increase binding affinity to target proteins, and fine-tune lipophilicity and bioavailability.[1][2]

This guide offers a detailed examination of 5,8-Difluorochroman-4-one, a specific fluorinated
chromanone. While direct extensive literature on the 5,8-disubstituted isomer is limited, this
document synthesizes information from closely related analogues, such as the 5,7- and 6,8-
disubstituted chromanones, to provide a comprehensive and scientifically grounded overview
for researchers, chemists, and drug development professionals. We will explore its
fundamental chemical properties, structural characteristics, synthetic pathways, and its
potential as a valuable intermediate for creating advanced chemical entities.

Core Chemical and Physical Properties

5,8-Difluorochroman-4-one is a solid organic compound built upon the 2,3-dihydro-4H-1-
benzopyran-4-one skeleton. The defining features are the two fluorine atoms attached to the

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1428933?utm_src=pdf-interest
https://www.benchchem.com/product/b1424309
https://www.benchchem.com/product/b1428933?utm_src=pdf-body
https://www.benchchem.com/product/b1428933?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10458641/
https://pubmed.ncbi.nlm.nih.gov/24484427/
https://www.benchchem.com/product/b1424309
https://pmc.ncbi.nlm.nih.gov/articles/PMC10458641/
https://www.benchchem.com/product/b1428933?utm_src=pdf-body
https://www.benchchem.com/product/b1428933?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1428933?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

aromatic ring at positions 5 and 8. These electron-withdrawing groups significantly influence
the electronic environment of the entire molecule.

Table 1: Physicochemical Properties of 5,8-Difluorochroman-4-one

Property Value Source
CAS Number 1000342-63-4 [4]
Molecular Formula CoHeF202 [5]
Molecular Weight 184.14 g/mol [5]

5,8-difluoro-2,3-

IUPAC Name )

dihydrochromen-4-one
Predicted XLogP3 1.6 [5]
Predicted Hydrogen Bond

0 [5]
Donors
Predicted Hydrogen Bond

2 [5]
Acceptors
Predicted Boiling Point ~228 °C [6]
Predicted Density ~1.4 g/cm?3 [6]

Note: Some properties are predicted based on computational models for this specific isomer or
are derived from closely related isomers like 5,7-difluorochroman-4-ol.

Molecular Structure and Spectroscopic Profile

The structure of 5,8-Difluorochroman-4-one is characterized by a planar benzene ring fused
to a non-planar dihydropyran ring, which contains a ketone functional group. The fluorine atoms
at C5 and C8 are ortho to the ether linkage and the carbonyl group, respectively, exerting a
strong inductive electron-withdrawing effect. This electronic pull can increase the reactivity of
the carbonyl group and influence the acidity of the adjacent a-protons.

Caption: Molecular structure of 5,8-Difluorochroman-4-one.
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Spectroscopic Analysis (Inferred)

While specific spectral data for 5,8-difluorochroman-4-one is not readily published, its
characteristics can be inferred from its structure and data available for close isomers like 5,7-
difluorochroman-4-one.[7]

e 1H NMR: The spectrum would show two aromatic protons, appearing as multiplets due to H-
F and H-H coupling. Two aliphatic signals, corresponding to the methylene groups at C2 and
C3, would likely appear as triplets.

e 13C NMR: The spectrum would display 9 distinct carbon signals. The carbonyl carbon (C4)
would have a characteristic downfield shift (around 185-190 ppm). The carbons bonded to
fluorine (C5 and C8) would appear as doublets with large coupling constants (J_CF = 250-
260 Hz), a hallmark of C-F bonds.[7]

o 19F NMR: Two distinct signals would be expected, one for each unique fluorine environment.

e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the
exact molecular weight of 184.0336, corresponding to the molecular formula CoHsF202.[5]

« Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=0 stretch of an
aryl ketone would be prominent, typically in the range of 1680-1700 cm~1.

Synthesis and Reactivity

The synthesis of substituted chroman-4-ones is a well-established field in organic chemistry. A
common and efficient method involves a base-mediated intramolecular cyclization, often
facilitated by microwave irradiation for faster reaction times and higher yields.[8]

General Synthetic Workflow

The synthesis would logically start from a difluorinated phenol, which is then converted into the
corresponding 2'-hydroxyacetophenone. This intermediate undergoes a condensation and
cyclization reaction to form the chromanone ring.
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Caption: General synthetic workflow for 5,8-Difluorochroman-4-one.

Key Reactivity: Gateway to Chiral Intermediates

The most significant reaction of 5,8-Difluorochroman-4-one in a drug development context is
the reduction of its ketone functional group. This transformation converts the prochiral ketone at
C4 into a chiral secondary alcohol, 5,8-Difluorochroman-4-ol.

The stereochemistry of this alcohol is critical, as the biological activity of the final
pharmaceutical product is often dependent on a single enantiomer.[1] Therefore, asymmetric
reduction is the preferred method. This can be achieved through:

» Biocatalysis: Using ketoreductase (KRED) enzymes, which offer high enantioselectivity
under mild, environmentally friendly conditions.[1][6]
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o Chiral Catalysis: Employing chiral metal catalysts (e.g., Ru-based catalysts) with a hydrogen
source.

This controlled reduction is the cornerstone of its utility, transforming a simple scaffold into a
high-value, stereochemically defined building block.

Applications in Drug Discovery and Medicinal
Chemistry

The true value of 5,8-Difluorochroman-4-one lies in its role as a precursor to more complex,
pharmacologically active molecules. The chromanone scaffold has been successfully employed
to develop inhibitors for various enzymes.[8]

Case Study: Analogy with Tegoprazan Synthesis

A compelling example of the utility of this class of compounds is the synthesis of Tegoprazan, a
potassium-competitive acid blocker (P-CAB) used to treat acid-related gastrointestinal
disorders.[9][10] The key intermediate for Tegoprazan is (R)-5,7-Difluorochroman-4-ol.[6][9]
This intermediate is synthesized via the asymmetric reduction of 5,7-Difluorochroman-4-one.[1]
[11]

The causality is clear:
o The Scaffold: The difluorochromanone provides the rigid core structure.
e The Fluorines: The fluorine atoms enhance metabolic stability and binding properties.[9]

» The Reduction: Asymmetric reduction of the ketone creates the essential chiral center in the
(R)-alcohol intermediate.[11]

e The Final Drug: This chiral alcohol is then used in subsequent steps to build the final
Tegoprazan molecule, whose specific 3D shape is crucial for binding to and inhibiting the
gastric H+/K+-ATPase (proton pump).[12][13]

While 5,8-Difluorochroman-4-one is a different isomer, it serves as an analogous building
block for creating novel chemical entities where the specific positioning of the fluorine atoms
can be explored to optimize drug-target interactions or fine-tune pharmacokinetic properties.
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Broader Potential: SIRT2 Inhibition

Research has also shown that chroman-4-one derivatives, particularly those with electron-
withdrawing groups in the 6- and 8-positions, are potent and selective inhibitors of Sirtuin 2
(SIRT2).[8] SIRT2 is an enzyme implicated in aging-related and neurodegenerative diseases.
[8] This suggests that 5,8-Difluorochroman-4-one could serve as a valuable starting point for
developing novel SIRT?2 inhibitors, leveraging its inherent electron-poor aromatic ring.

Experimental Protocols

The following protocols are generalized methodologies based on established procedures for
the synthesis and transformation of chroman-4-ones. They serve as a self-validating
framework, where successful synthesis and characterization at each stage confirm the integrity
of the process.

Protocol 1: Microwave-Assisted Synthesis of 5,8-
Difluorochroman-4-one

Objective: To synthesize 5,8-Difluorochroman-4-one from the corresponding 2'-
hydroxyacetophenone.

Methodology:

Reagent Preparation: In a microwave-safe reaction vessel, dissolve 2',5'-difluoro-2'-
hydroxyacetophenone (1.0 equiv) in ethanol (0.4 M solution).

o Addition of Reagents: Add an appropriate aldehyde source (e.g., paraformaldehyde, 1.2
equiv) and a base such as diisopropylamine (DIPA) or piperidine (1.2 equiv).

o Microwave Irradiation: Seal the vessel and heat the mixture using microwave irradiation to
160-170 °C for 1 hour.[8] Monitor the reaction progress by TLC or LC-MS.

o Work-up: After cooling, dilute the reaction mixture with a solvent like dichloromethane
(CH2Cl2). Wash the organic phase sequentially with 1 M HCI (aq), 10% NaOH (aq), water,
and brine.
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 Purification & Validation: Dry the organic phase over anhydrous MgSOQea, filter, and
concentrate under reduced pressure. Purify the crude product by flash column
chromatography (e.g., using a heptane/ethyl acetate gradient).

o Characterization: Validate the structure and purity of the final product using *H NMR, 13C
NMR, and HRMS to confirm the molecular formula and connectivity.

Protocol 2: Biocatalytic Asymmetric Reduction to
(R)-5,8-Difluorochroman-4-ol

Objective: To perform a stereoselective reduction of the ketone to the corresponding chiral
alcohol using a ketoreductase (KRED).

Methodology:

o System Setup: In a temperature-controlled reaction vessel, prepare a buffer solution (e.g.,
0.1 M PBS, pH 7.0).

e Enzyme and Coenzyme: Add the selected ketoreductase (KRED) enzyme. Include a
coenzyme (e.g., NADP*) and a coenzyme recycling system. A common system uses glucose
and glucose dehydrogenase (GDH) to continuously regenerate the active NADPH
coenzyme.[14]

e Substrate Addition: Add 5,8-Difluorochroman-4-one as a solution in a water-miscible co-
solvent (e.g., DMSO) to the reaction buffer to achieve the desired final concentration (e.g.,
30-50 g/L).[14]

o Reaction: Stir the mixture at a controlled temperature (e.g., 30-37 °C) for 12-24 hours.[14]

e Monitoring and Validation: Monitor the reaction for substrate conversion using HPLC. After
the reaction is complete, perform a work-up (e.g., extraction with ethyl acetate).

» Chiral Analysis: Analyze the product's enantiomeric excess (ee) using chiral HPLC to
validate the stereoselectivity of the enzymatic reduction. Further purify by column
chromatography if necessary.

Conclusion
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5,8-Difluorochroman-4-one emerges as a strategically valuable molecule in the landscape of
synthetic and medicinal chemistry. Its structure combines the robust and versatile chromanone
scaffold with the powerful modulating effects of fluorine substitution. While it stands as a potent
building block in its own right, its primary utility is realized upon stereoselective reduction to its
corresponding chiral alcohol, opening a gateway to complex, enantiomerically pure
pharmaceutical targets. The principles and applications demonstrated by its close analogues in
the development of drugs like Tegoprazan underscore the immense potential held by 5,8-
Difluorochroman-4-one for researchers and scientists dedicated to creating the next
generation of therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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